Potassium (3-ethoxyphenyl)trifluoroboranuide

Übersicht

Beschreibung

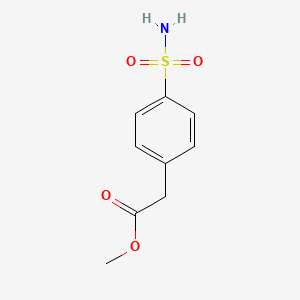

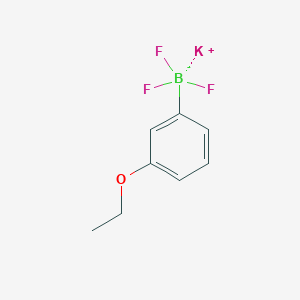

Potassium (3-ethoxyphenyl)trifluoroboranuide is a specialty chemical with the CAS number 1638533-83-1 . It is used in various applications including nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .

Synthesis Analysis

Potassium trifluoroborates, including Potassium (3-ethoxyphenyl)trifluoroboranuide, are a special class of organoboron reagents. They offer several advantages over the corresponding boronic acids and esters as they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .Molecular Structure Analysis

The molecular formula of Potassium (3-ethoxyphenyl)trifluoroboranuide is C8H9BF3KO . Its molecular weight is 228.0609696 . More detailed information about its structure can be obtained through NMR, HPLC/GC .Chemical Reactions Analysis

Potassium trifluoroborates, including Potassium (3-ethoxyphenyl)trifluoroboranuide, have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of Potassium (3-ethoxyphenyl)trifluoroboranuide can be obtained through various methods including NMR, HPLC/GC . Detailed information about its properties such as melting point, boiling point, and density can be found in specialized databases .Wissenschaftliche Forschungsanwendungen

Organic Synthesis: Cross-Coupling Reactions

Potassium (3-ethoxyphenyl)trifluoroboranuide: is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal for forming carbon-carbon bonds, an essential step in the synthesis of complex organic molecules. The stability and reactivity of this compound make it an excellent choice for coupling aryl halides with alkenes or alkynes, leading to a wide range of aromatic compounds.

Pharmaceutical Research: Drug Design

In pharmaceutical research, this compound can be used to introduce the ethoxyphenyl group into drug molecules . This functional group is found in various therapeutic agents and can significantly impact the pharmacological properties of the drugs, such as their metabolic stability and ability to interact with biological targets.

Material Science: Polymer Modification

The trifluoroborate group in Potassium (3-ethoxyphenyl)trifluoroboranuide can be utilized in the modification of polymers . By incorporating this group into polymer chains, researchers can alter the physical properties of materials, such as thermal stability, rigidity, and resistance to solvents, which is crucial for developing advanced materials for industrial applications.

Catalysis: Ligand Development

This compound serves as a precursor for the development of ligands in catalysis . Ligands are molecules that bind to a central metal atom to form a coordination complex, which is often the active site in catalytic processes. The ethoxyphenyl group can modulate the electronic and steric properties of the ligands, influencing the activity and selectivity of the catalyst.

Agrochemical Synthesis: Pesticide Development

In agrochemical synthesis, Potassium (3-ethoxyphenyl)trifluoroboranuide can be used to create novel pesticides . The introduction of the ethoxyphenyl group into pesticide molecules can enhance their efficacy against pests and reduce their environmental impact by improving their degradation profile.

Analytical Chemistry: Fluorescent Probes

The compound’s unique structure allows it to act as a fluorescent probe in analytical chemistry . Fluorescent probes are used to detect specific ions or molecules in complex mixtures, and the introduction of the ethoxyphenyl group can improve the sensitivity and selectivity of these probes.

Electronics: Organic Light-Emitting Diodes (OLEDs)

In the field of electronics, particularly in the development of OLEDs, Potassium (3-ethoxyphenyl)trifluoroboranuide can be used to synthesize organic compounds that emit light when an electric current is applied . The ethoxyphenyl group can influence the color and efficiency of the emitted light, which is critical for the performance of OLEDs.

Environmental Science: Sensor Development

Lastly, this compound has potential applications in environmental science for the development of sensors . Sensors that can detect pollutants or hazardous substances often rely on organic compounds that can interact with these substances. The ethoxyphenyl group can be tailored to improve the sensor’s responsiveness and durability.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

potassium;(3-ethoxyphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3O.K/c1-2-13-8-5-3-4-7(6-8)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMPDCHYZDCWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)OCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (3-ethoxyphenyl)trifluoroboranuide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-ol](/img/structure/B1468785.png)

![N-[(4-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1468787.png)

![1-[4-(Dimethylamino)benzoyl]azetidin-3-ol](/img/structure/B1468795.png)